molecular formula C18H19FN2O2 B5046306 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid

Cat. No.: B5046306
M. Wt: 314.4 g/mol
InChI Key: LDNPTKKXAFMJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorobenzyl chloride to form 4-(2-fluorophenyl)piperazine.

    Coupling with Benzoic Acid: The next step is the coupling of the 4-(2-fluorophenyl)piperazine with benzoic acid or its derivatives under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzoic acid moiety or the piperazine ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Similar structure but with a methyl group instead of a fluorophenyl group.

    4-(4-Fluorophenyl)piperazine: Lacks the benzoic acid moiety.

    4-(4-Carboxyphenyl)piperazine: Contains a carboxylic acid group but lacks the fluorophenyl substitution.

Uniqueness

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid is unique due to the presence of both the fluorophenyl group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-4-17(16)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)18(22)23/h1-8H,9-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPTKKXAFMJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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